molecular formula C9H12N2O B2812229 2-[4-(aminomethyl)phenyl]acetamide CAS No. 181466-81-9

2-[4-(aminomethyl)phenyl]acetamide

Cat. No. B2812229
Key on ui cas rn: 181466-81-9
M. Wt: 164.208
InChI Key: YPYSQDYLCWIDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06114390

Procedure details

0.65 g (4.057 mMol) of 4-cyanophenylacetamide were dissolved in 50 ml of methanol which was saturated with ammonia at+10° C. After the addition of 0.3 g of Raney nickel the mixture was hydrogenated in an autoclave at 40° C. under 5 bar of hydrogen pressure. After the uptake of hydrogen had ended the catalyst was filtered off and excess ammonia was distilled off with the solvent. The residue was acidified with 20 percent hydrochloric acid against Congo red and the non-basic impurities were removed by etherification. The ether extract was discarded, the aqueous solution was made alkaline with sodium hydroxide with external cooling and exhaustively extracted with ether. The ether solution was dried over caustic potash and freed from solvent, the residue was triturated with a few drops of ether and suction filtered. 610 mg (100% of theory) of colourless crystals were obtained, Mp. 138-140° C. IR (KBr): 1660.6, 1637.5 (Amide-C=O) cm-1
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Amide-C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.3 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([NH2:12])=[O:11])=[CH:5][CH:4]=1)#[N:2].N.[H][H].[K+].[Br-]>CO.[Ni]>[NH2:12][C:10]([CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:1][NH2:2])=[CH:4][CH:5]=1)=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)CC(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Six
Name
Amide-C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
10° C
FILTRATION
Type
FILTRATION
Details
was filtered off
DISTILLATION
Type
DISTILLATION
Details
excess ammonia was distilled off with the solvent
CUSTOM
Type
CUSTOM
Details
the non-basic impurities were removed by etherification
EXTRACTION
Type
EXTRACTION
Details
The ether extract
TEMPERATURE
Type
TEMPERATURE
Details
with external cooling
EXTRACTION
Type
EXTRACTION
Details
exhaustively extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over caustic potash
CUSTOM
Type
CUSTOM
Details
the residue was triturated with a few drops of ether and suction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
610 mg (100% of theory) of colourless crystals were obtained

Outcomes

Product
Name
Type
Smiles
NC(=O)CC1=CC=C(C=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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